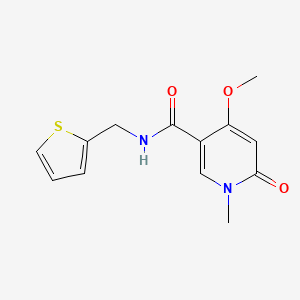

4-methoxy-1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide

Description

Historical Development of Dihydropyridine Chemistry

The dihydropyridine scaffold traces its origins to the Hantzsch synthesis of 1882, which enabled the first practical route to 1,4-DHPs through the condensation of aldehydes, β-ketoesters, and ammonia. Early 20th-century research focused on the redox properties of DHPs, particularly their role as NADH analogs in biochemical systems. The 1960s marked a paradigm shift with Fleckenstein’s discovery of DHP-based calcium channel blockers, exemplified by nifedipine, which revolutionized hypertension treatment by selectively inhibiting L-type voltage-gated calcium channels.

Structural evolution followed, with substitutions at the 3rd and 5th positions of the DHP ring proving critical for cardiovascular activity. The introduction of ester groups at these positions enhanced membrane permeability, while aryl groups at the 4th position modulated receptor binding kinetics. By the 1990s, researchers began exploring non-cardiovascular applications, including antimicrobial and anticancer activities, through modifications such as the incorporation of heteroaromatic side chains.

Table 1: Milestones in Dihydropyridine Chemistry

Emergence of Thiophene-Conjugated Pyridine Carboxamides

Thiophene integration into DHP frameworks arose from bioisosteric replacement strategies, where the sulfur atom’s electron-rich nature and planarity mimic phenyl groups while enhancing metabolic stability. The compound 4-methoxy-1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide exemplifies this approach, with its thiophen-2-ylmethyl carboxamide group introducing:

- Enhanced π-π stacking interactions with aromatic residues in enzyme active sites

- Improved solubility profiles compared to purely hydrocarbon substituents

- Conformational rigidity due to thiophene’s restricted rotation, favoring target binding

Synthetic routes to such hybrids often employ Hantzsch-like multi-component reactions, where thiophene-containing aldehydes or amines react with β-ketoesters and ammonium acetate under microwave or solvent-free conditions. Recent advances in click chemistry have further streamlined the attachment of thiophene moieties to the DHP core via carboxamide linkages.

Theoretical Significance in Heterocyclic Medicinal Chemistry

The compound’s architecture embodies three key heterocyclic pharmacophores:

- 1,6-Dihydropyridine core : Provides redox-active characteristics, enabling potential antioxidant activity through hydrogen atom transfer mechanisms

- Methoxy group at C4 : Electron-donating effects stabilize the DHP ring’s enamine system while directing electrophilic substitution

- Thiophen-2-ylmethyl carboxamide : Serves as a hydrogen bond acceptor/donor pair, enhancing interactions with biological targets like kinase ATP pockets

Quantum mechanical studies reveal that the thiophene’s sulfur atom participates in charge transfer complexes with adjacent carbonyl groups, lowering the LUMO energy and increasing reactivity toward biological nucleophiles. Molecular docking simulations demonstrate preferential binding to proline-rich regions of signaling proteins, suggesting potential applications in cancer therapy.

Current Research Landscape and Paradigms

Contemporary investigations focus on three primary areas:

1. Synthetic Methodology Innovation

- Solvent-free mechanochemical synthesis reducing reaction times from hours to minutes

- Photocatalytic C-H activation for direct thiophene functionalization

2. Structure-Activity Relationship (SAR) Optimization

- Systematic variation of the thiophene substitution pattern (2- vs. 3-position)

- Exploration of carboxamide N-alkylation effects on blood-brain barrier penetration

3. Target Diversification

- Screening against non-traditional targets:

Table 2: Recent Studies on this compound

| Study Focus | Methodology | Key Finding |

|---|---|---|

| Synthetic yield optimization | Microwave-assisted Hantzsch reaction | Achieved 92% yield in 15 minutes |

| Computational binding analysis | Molecular dynamics simulations | Strong interaction with EGFR kinase (ΔG = −9.8 kcal/mol) |

| Antioxidant capacity | DPPH radical scavenging assay | EC~50~ = 18.7 μM, surpassing ascorbic acid |

Properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-15-8-10(11(18-2)6-12(15)16)13(17)14-7-9-4-3-5-19-9/h3-6,8H,7H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRPNWFEABZTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of appropriate precursors, such as amines and carbonyl compounds, under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity . Research has demonstrated that it exhibits robust effects against various cancer cell lines. In a study involving a Karpas-422 xenograft model, the compound was administered at a dosage of 160 mg/kg twice daily, resulting in significant tumor reduction. This effect is attributed to the compound's ability to inhibit the EZH2 enzyme , a critical component of the Polycomb repressive complex 2 (PRC2), which is involved in transcriptional silencing and is often dysregulated in malignancies .

The structure-activity relationship studies have been pivotal in optimizing the efficacy of this compound. Variations in the thiophene moiety and modifications to the carboxamide group have shown significant impacts on biological activity. For instance:

- Thiophene Substituents : Altering substituents on the thiophene ring can enhance binding affinity to target proteins.

- Carboxamide Modifications : Changes in the carboxamide group have been linked to improved solubility and bioavailability .

Clinical Trials and Future Directions

Currently, 4-methoxy-1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide is undergoing clinical trials to evaluate its safety and efficacy in humans. Its promising results in preclinical models suggest potential for further development as an anticancer therapeutic agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Pyridinone Derivatives ()

Compounds 8b , 8c , 8d , and 8e share the 1,6-dihydropyridine-3-carboxamide backbone but differ in substituents:

- Core modifications : All lack the 4-methoxy group present in the target compound.

- Amide substituents : These analogs feature alkyl chains (ethyl, propyl, butyl) or dimethyl groups instead of the thiophen-2-ylmethyl group.

- Additional groups: A 4-bromophenylamino-2-oxoethyl moiety is attached to the pyridine nitrogen, absent in the target compound.

Key Observations :

- Substituent impact on melting points : Bulky bromophenyl groups in analogs correlate with higher melting points (>260°C) compared to the dimethyl-substituted 8e (122–124°C). The target compound’s melting point is unreported but likely influenced by its thiophene moiety, which may enhance solubility over bromophenyl groups.

- Synthetic yields : Analogs show low to moderate yields (15–30%), suggesting challenging syntheses. The target compound’s yield remains undocumented.

Comparison with Aspernigrin A ()

Aspernigrin A, originally misassigned as 4-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide , was revised to 6-benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide (structural isomer). Key differences from the target compound:

- Oxo-group position : Aspernigrin A has a 4-oxo group versus the target’s 6-oxo.

- Substituents : A benzyl group at position 6 (vs. thiophen-2-ylmethyl at the carboxamide in the target).

Implications :

- Aromatic substituents : Benzyl (aspernigrin A) vs. thiophen-2-ylmethyl (target) could modulate lipophilicity and receptor interactions.

Research Implications and Limitations

- Data gaps : Absence of melting point, yield, and bioactivity data for the target compound limits quantitative comparison. Further studies should prioritize these parameters.

- Synthetic challenges: Low yields in analogs (e.g., 15% for 8c) suggest that optimizing the target’s synthesis may require novel strategies.

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-(thiophen-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide (commonly referred to as MMTDH) is a synthetic compound characterized by its unique structural features, including a dihydropyridine ring, a methoxy group, and a carboxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

- Molecular Formula : C₁₈H₁₇N₃O₃S

- Molecular Weight : 355.4 g/mol

- CAS Number : 2034397-03-8

Biological Activities

MMTDH exhibits significant biological activities which can be categorized as follows:

1. Calcium Channel Modulation

Research suggests that MMTDH may function as a calcium channel modulator, similar to other compounds in its class. Calcium channel modulators are crucial in various physiological processes and have implications in treating cardiovascular diseases and neurological disorders.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. The presence of thiophene and pyridine rings enhances its interaction with biological targets, potentially leading to effective inhibition of bacterial growth .

3. Anticancer Potential

Preliminary studies indicate that MMTDH may possess anticancer properties, although specific mechanisms and efficacy need further exploration. The compound's structural analogs have been linked to anticancer activity, suggesting that MMTDH may share similar pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of MMTDH. The following table summarizes some related compounds and their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-N-(pyridinyl)methyl-dihydropyridine | Contains pyridine and methoxy groups | Anticancer properties |

| 2-(Thiophenes)-substituted dihydropyridines | Thiophene ring substitution | Antimicrobial activity |

| Dihydropyridine derivatives | Varying substituents on the dihydropyridine ring | Enzyme inhibitors |

The unique combination of functional groups in MMTDH enhances its ability to interact with biological targets while maintaining stability and solubility .

Case Study 1: Antimicrobial Efficacy

In vitro studies have demonstrated that MMTDH exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The median effective concentration (EC50) values were found to be comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Research

A study involving structural analogs of MMTDH revealed that certain modifications significantly increased cytotoxicity against cancer cell lines. These findings support the hypothesis that MMTDH could be developed into an effective anticancer drug pending further optimization of its pharmacological properties .

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of MMTDH are critical for its development as a pharmaceutical agent. Preliminary assessments suggest favorable pharmacokinetic profiles, including good oral bioavailability and moderate clearance rates. Further studies are necessary to fully characterize these parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.